The Piperidine-Benzophenone Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
The Piperidine-Benzophenone Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Benzophenone Moiety as a Privileged Scaffold
The benzophenone framework, characterized by a central carbonyl group connecting two phenyl rings, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its inherent properties, including a rigid yet conformationally adaptable backbone, allow it to engage in a variety of non-covalent interactions with biological targets. This has led to the development of benzophenone-containing compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The true potential of this scaffold is often unlocked through strategic substitution, and the incorporation of a piperidine ring has proven to be a particularly fruitful avenue in the pursuit of novel therapeutics. This technical guide will provide an in-depth exploration of the structure-activity relationships (SAR) of piperidine-substituted benzophenones, offering insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the Piperidine Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles in pharmaceuticals.[3][4] Its inclusion in a molecular scaffold can profoundly influence a compound's physicochemical properties and pharmacological profile. The basic nitrogen of the piperidine can be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins. Furthermore, the piperidine ring can serve as a versatile anchor for a wide array of substituents, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]
Structure-Activity Relationships of Piperidine-Substituted Benzophenones
The biological activity of piperidine-substituted benzophenones is intricately linked to the nature and position of substituents on three key components of the molecule: the benzophenone core, the piperidine ring, and the linker connecting these two moieties.
Modifications of the Benzophenone Core
The substitution pattern on the two phenyl rings of the benzophenone core plays a critical role in determining both the potency and selectivity of these compounds for various biological targets.
-
Impact on P-glycoprotein (P-gp) Inhibition: For benzophenone-type inhibitors of the multidrug transporter P-glycoprotein, the substitution pattern on the central aromatic ring is crucial. Generally, for arylpiperazine substituted compounds, the rank order of potency is ortho > meta > para. However, for compounds bearing piperidine moieties, this trend can be partially reversed.[5] Lipophilicity is a dominant factor for P-gp inhibitors, with biological activity often increasing with the lipophilicity of the compounds.[5][6]
-
Influence on Histamine H3 Receptor (H3R) Affinity: In the context of H3R antagonists, the position of the alkoxy chain linker on the benzophenone scaffold is important. Para-substituted derivatives have been found to be generally the most potent.[7] Specifically, 4-fluoro-substituted benzophenones with a pentyloxy linker have demonstrated low nanomolar Ki values.[7]
-
Anticancer and Anti-inflammatory Activity: For anti-microtubule agents derived from diketopiperazine-type compounds, modifications to the benzophenone moiety can lead to highly potent derivatives. For instance, a 4-fluorobenzophenone derivative exhibited subnanomolar IC50 values against HT-29 tumor cells.[8] In the realm of anti-inflammatory agents, the presence of specific substituents on the benzophenone core is strongly related to the inhibition of prostaglandin production.[1]
Modifications of the Piperidine Ring
Substitutions on the piperidine ring are pivotal for modulating the interaction with the target protein and influencing the overall pharmacological profile.
-
Key Interactions in P-gp Inhibition: The presence of a 4-hydroxy-4-phenyl-piperidine moiety has been shown to significantly increase the inhibitory potency against P-gp, often independent of lipophilicity.[5][9] This suggests a distinct additional interaction, likely a hydrogen bond, mediated by the 4-hydroxy group.[5][9]
-
Dopamine Receptor Affinity: For compounds targeting dopamine D2 receptors, an iodo substituent on a phenyl-piperidinol moiety was found to be crucial for high-affinity binding and for selectivity over D3 receptors.[10] The nature of the N-substituent on the piperidine ring also impacts the agonist properties of these compounds.[11]
-
Histamine H3 Receptor Affinity: The piperidine moiety is considered a critical structural element for dual H3/σ1 receptor activity.[12][13] The replacement of a piperidine with a piperazine can dramatically alter the affinity for the σ1 receptor while having a less pronounced effect on H3R affinity.[12][13]
The Nature of the Linker
The linker connecting the benzophenone core and the piperidine ring is not merely a spacer but an active contributor to the SAR. Its length, flexibility, and chemical nature can significantly impact binding affinity and selectivity.
-
Alkoxy Linkers in H3R Antagonists: For H3R antagonists, an alkoxy chain is commonly employed as the linker. The length of this chain is a critical determinant of activity. For instance, in a series of benzophenone derivatives, a pentyloxy linker was found to be optimal for high H3R affinity.[7]
-
Amide and Ether Linkages: Piperidine-appended benzophenone analogs have been synthesized with both amide and ether linkages.[14][15] The choice of linker can influence the synthetic accessibility and the final biological properties of the molecule.
Quantitative SAR Data
To provide a clearer understanding of the SAR, the following tables summarize the quantitative data for representative piperidine-substituted benzophenones across different biological targets.
Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Benzophenone Analogs [5][9]
| Compound | R (Substitution on Piperidine) | pIC50 |
| 12 | H | 5.48 |
| 19 | 4-hydroxy-4-phenyl | 6.51 |
| 20 | N-propyl | 5.85 |
Table 2: Histamine H3 Receptor (H3R) Affinity of Benzophenone Derivatives [7]
| Compound | Benzophenone Substitution | Linker | Piperidine Substitution | Ki (nM) |
| 6 | 4-Fluoro | Pentyloxy | Unsubstituted | 8 |
| 16 | 4-Fluoro | Pentyloxy | 4-Methyl | 12 |
| 30 | 4-Fluoro | Pentyloxy | 3-Methyl | 13 |
Experimental Protocols
General Synthesis of Piperidine-Substituted Benzophenones
A common synthetic route to these compounds involves the O-alkylation of a substituted hydroxybenzophenone with a suitable dihaloalkane, followed by N-alkylation of the desired piperidine derivative.
Step 1: O-Alkylation of Hydroxybenzophenone
-
To a solution of the appropriate hydroxybenzophenone in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Add a dihaloalkane (e.g., 1,5-dibromopentane) and reflux the mixture for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting bromo-intermediate by column chromatography.
Step 2: N-Alkylation of Piperidine
-
Dissolve the bromo-intermediate from Step 1 in a mixture of ethanol and water.
-
Add the desired piperidine derivative and a base (e.g., potassium carbonate).
-
Reflux the mixture until the reaction is complete.
-
Remove the solvent under reduced pressure and purify the final compound by column chromatography.
Diagram 1: General Synthetic Workflow
Caption: General synthetic scheme for piperidine-substituted benzophenones.
Biological Assay: Histamine H3 Receptor Binding Assay[7]
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
-
Cell Culture: Use HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane Preparation: Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]Nα-methylhistamine), and various concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of an unlabeled H3 receptor ligand.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds by fitting the data to a one-site competition binding model using appropriate software.
Diagram 2: H3 Receptor Binding Assay Workflow
Caption: Workflow for the histamine H3 receptor binding assay.
Conclusion and Future Perspectives
The piperidine-substituted benzophenone scaffold represents a highly versatile platform for the development of novel therapeutic agents targeting a diverse range of biological entities. The structure-activity relationships discussed in this guide highlight the critical interplay between the substitutions on the benzophenone core, the piperidine ring, and the nature of the linker. A thorough understanding of these relationships is paramount for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the exploration of novel substitutions, the development of more sophisticated linkers, and the application of computational modeling techniques to further refine the design of these promising compounds.
References
-
Rinner, U. et al. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry55 , 3261-3273 (2012). [Link]
-
Chiba, P. et al. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry65 , 140-154 (2022). [Link]
-
Khan, M. S. Y. & Akhtar, M. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. European Journal of Medicinal Chemistry44 , 1753-1758 (2009). [Link]
-
Yadav, P. et al. Synthesis, molecular docking, and apoptogenic efficacy of novel N-heterocycle analogs to target B-cell lymphoma 2/X-linked inhibitors of apoptosis proteins to regress melanoma. ResearchGate (2020). [Link]
-
Pajeva, I. K. & Wiese, M. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. PubMed (2012). [Link]
-
Łażewska, D. et al. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules28 , 245 (2022). [Link]
-
Liu, H., Ma, Z. & Wu, B. Structure-activity relationships and in silico models of P-glycoprotein (ABCB1) inhibitors. Xenobiotica43 , 1018-1026 (2013). [Link]
-
Ohsumi, K. et al. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters22 , 4758-4762 (2012). [Link]
-
Rinner, U. et al. Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ResearchGate (2012). [Link]
-
de Oliveira, A. C. C. et al. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules23 , 1845 (2018). [Link]
-
Mokhtary, M. & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A7 , 163-189 (2024). [Link]
-
Gontijo, R. N. et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega6 , 9516-9528 (2021). [Link]
-
Roth, B. L. et al. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry43 , 4717-4724 (2000). [Link]
-
Sonesson, C. et al. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry38 , 1319-1329 (1995). [Link]
-
D’yakonov, V. A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules28 , 6451 (2023). [Link]
-
Al-Ostoot, F. H. et al. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate (2023). [Link]
-
da Silva, A. C. et al. Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society35 , 1-14 (2024). [Link]
-
Keener, J. E. et al. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv (2022). [Link]
-
Jesudason, C. D. et al. Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters16 , 3415-3418 (2006). [Link]
-
Rojas, Í. V. et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules26 , 582 (2021). [Link]
-
Lagunin, A. et al. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Molecular Informatics37 , 1800051 (2018). [Link]
-
Lagunin, A. et al. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology9 , 1143 (2018). [Link]
-
Szałaj, N. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience13 , 229-246 (2022). [Link]
-
Johansson, A. M. et al. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry37 , 2765-2784 (1994). [Link]
-
Kumar, A. et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research13 , 1-5 (2023). [Link]
-
Szałaj, N. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience13 , 229-246 (2022). [Link]
-
Lindsley, C. W. et al. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists. ResearchGate (2006). [Link]
-
S, M. et al. Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. International Research Journal of Pharmaceutical and Medical Sciences4 , 1-8 (2021). [Link]
-
Singh, V. K. et al. SAR for anti-inflammatory and antioxidant agents. ResearchGate (2023). [Link]
-
Lagunin, A. et al. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences27 , 123 (2025). [Link]
-
Contino, M. et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences26 , 1234 (2025). [Link]
-
Blaszczyk, B. & Gieldanowski, J. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis24 , 159-168 (1976). [Link]
-
Khan, I. et al. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Cholinesterase Inhibitors. Semantic Scholar (2024). [Link]
-
S, K. et al. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Molecules13 , 1-7 (2008). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 10. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
